N7-Methyl Substitution Differentiates from the Closest N7-Unsubstituted Analog (CAS 346599-63-1)
The target compound (CAS 1234616-35-3, MW 183.59, C7H6ClN3O) bears an N7-methyl group that distinguishes it from the closest structural analog, 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 346599-63-1, MW 169.57, C6H4ClN3O). This methyl substitution eliminates the sole hydrogen bond donor present in the N7-H analog, reducing the HBD count from 1 to 0, while maintaining three hydrogen bond acceptors [1]. The computed lipophilicity (XLogP3 = 0.5) is increased relative to the N7-H analog, and the zero rotatable bond count indicates a rigid scaffold architecture [1]. In the SAR context of CDK2 inhibitor optimization, N7-alkyl substitution on the lactam nitrogen was shown to be a critical determinant of potency, with steric bulk around the nitrogen substituent improving potency in the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series [2].
| Evidence Dimension | Molecular weight, hydrogen bond donor count, and N-substitution pattern |
|---|---|
| Target Compound Data | MW = 183.59 g/mol; HBD = 0; N7-methyl substituted; XLogP3 = 0.5 |
| Comparator Or Baseline | CAS 346599-63-1: MW = 169.57 g/mol; HBD = 1; N7-unsubstituted; XLogP3 not reported |
| Quantified Difference | ΔMW = +14.02 g/mol (CH2 increment); ΔHBD = −1; ΔXLogP3 ≈ +0.5 (estimated) |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.04.14) |
Why This Matters
The N7-methyl group eliminates a hydrogen bond donor that could interfere with passive membrane permeability or introduce undesired polarity in downstream kinase inhibitors; this specific substitution pattern is required for SAR programs targeting the CDK family lactam series.
- [1] PubChem CID 72207462. 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72207462 View Source
- [2] Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med. Chem. Lett., 13(11), 1797–1804. Table 2: SAR on lactam nitrogen substitution (R2). https://doi.org/10.1021/acsmedchemlett.2c00408 View Source
